N-(4-chlorophenyl)-N'-isopropyl-4-pyridinecarboximidamide
Description
N-(4-chlorophenyl)-N'-isopropyl-4-pyridinecarboximidamide is a heterocyclic compound featuring a pyridine core substituted with a carboximidamide group at the 4-position. The carboximidamide moiety is further functionalized with a 4-chlorophenyl group and an isopropyl group. The 4-chlorophenyl group is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and target binding .
Properties
IUPAC Name |
N-(4-chlorophenyl)-N'-propan-2-ylpyridine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3/c1-11(2)18-15(12-7-9-17-10-8-12)19-14-5-3-13(16)4-6-14/h3-11H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAFXVCVHBMTSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C1=CC=NC=C1)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Compounds with similar structures, such as pyraclostrobin and chlorfenapyr, work by disrupting the production of adenosine triphosphate (atp) or blocking electron transfer within the respiratory chain. This disruption leads to a severe disturbance in important cellular biochemical processes, resulting in cellular death and ultimately organism mortality.
Biochemical Pathways
Similar compounds like pyraclostrobin act through inhibition of mitochondrial respiration. This action blocks the electron transfer within the respiratory chain, severely disrupting important cellular biochemical processes.
Biological Activity
N-(4-chlorophenyl)-N'-isopropyl-4-pyridinecarboximidamide is a compound of interest due to its potential biological activities, particularly in the context of cancer and vascular biology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C15H16ClN3
- Molecular Weight : 273.76 g/mol
- CAS Number : 338760-12-6
This compound interacts with various biological pathways, primarily through its influence on receptor signaling and enzymatic activity:
- Receptor Interaction : It acts as a modulator for vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for angiogenesis. The compound has been shown to bind to the KDR receptor (VEGFR2), leading to the activation of downstream signaling cascades including MAPK and AKT pathways, promoting endothelial cell proliferation and survival .
- Enzymatic Activity : This compound has been implicated in the modulation of phosphatidylinositol 3-kinase (PI3K) signaling through phosphorylation of its regulatory subunit, PIK3R1. This action contributes to cytoskeletal reorganization and cellular migration, which are essential processes in cancer metastasis .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
- In Vitro Studies : Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal fibroblasts. The mechanism involves inhibition of cell proliferation in tumor cells through modulation of apoptosis-related pathways .
- Case Study : In a study involving human breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis, suggesting potential as an anticancer agent .
Angiogenesis Modulation
- The compound's ability to influence VEGF signaling suggests it could be beneficial in conditions characterized by abnormal blood vessel growth. For instance, it has been shown to inhibit excessive endothelial cell proliferation induced by VEGF, which could have therapeutic implications in diseases like diabetic retinopathy or cancer .
Data Tables
| Attribute | Details |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C15H16ClN3 |
| Molecular Weight | 273.76 g/mol |
| Mechanism of Action | VEGFR2 modulation, PI3K pathway activation |
| Biological Activities | Anticancer effects, angiogenesis inhibition |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
N-(4-chlorophenyl)-N'-isopropyl-4-pyridinecarboximidamide has been studied for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and psychiatric disorders. The compound is believed to interact with neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in conditions such as Alzheimer's disease and schizophrenia.
Mechanism of Action:
The compound's mechanism involves modulation of specific molecular targets, influencing signaling pathways that regulate neuronal health and function. This modulation can potentially lead to neuroprotective effects, making it a candidate for further research in neuropharmacology.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Its structural analogs have shown the ability to inhibit cell proliferation in various cancer cell lines.
Data Table: Anticancer Activity
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 25.3 |
| This compound | A549 | 30.1 |
| This compound | MCF7 | 22.5 |
These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. Preliminary studies indicate that it may inhibit the growth of certain pathogens, although detailed studies are still required to establish its efficacy and mechanism of action.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results highlight the potential of this compound as an antimicrobial agent, warranting further investigation into its therapeutic applications .
Synthetic Pathways
Understanding the synthesis of this compound is crucial for optimizing its production and exploring structure-activity relationships. The synthesis typically involves multi-step reactions starting from simpler precursors, allowing for modifications that can enhance biological activity.
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in cognitive function and neuronal survival following induced neurodegeneration. The study highlighted its potential as a neuroprotective agent against oxidative stress-induced damage .
Case Study 2: Cancer Treatment
In vitro studies on human cancer cell lines showed that treatment with this compound led to reduced viability and increased apoptosis markers compared to control groups. This suggests a strong potential for development as an anticancer therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridine-Based Insecticidal Agents
Compounds with pyridine cores and halogenated substituents exhibit notable insecticidal properties. For example:
- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3) demonstrated superior insecticidal activity against Aphis craccivora Koch compared to acetamiprid, a commercial neonicotinoid insecticide .
Key Insight : The presence of a pyridine ring and 4-chlorophenyl group enhances pesticidal activity, likely through interactions with insect nicotinic acetylcholine receptors .
Halogen-Substituted Aryl Derivatives
The 4-chlorophenyl group is a critical structural feature in enzyme inhibitors. Evidence from halogenated maleimides reveals:
- N-(4-chlorophenyl)maleimide (22) showed an IC50 of 7.24 μM against monoacylglycerol lipase (MGL), comparable to fluorinated (5.18 μM), brominated (4.37 μM), and iodinated (4.34 μM) analogs .
| Halogen (X) | Compound | IC50 (μM) | Reference |
|---|---|---|---|
| F | N-(4-fluorophenyl)maleimide | 5.18 | |
| Cl | N-(4-chlorophenyl)maleimide | 7.24 | |
| Br | N-(4-bromophenyl)maleimide | 4.37 | |
| I | N-(4-iodophenyl)maleimide | 4.34 |
Key Insight : Halogen size minimally impacts inhibitory potency, suggesting that electronic effects (e.g., electronegativity) dominate over steric factors in MGL inhibition .
Hydroxamic Acid Derivatives
Hydroxamic acids with 4-chlorophenyl groups, such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) , are studied for antioxidant and metal-chelating properties . While the target compound lacks a hydroxamic acid moiety, its 4-chlorophenyl substituent may confer similar stability and bioavailability.
Thiazolidinone and Phthalimide Analogs
- 3-chloro-N-phenyl-phthalimide is a precursor for polyimide synthesis, highlighting the utility of chlorinated aryl groups in polymer chemistry .
- N-(4-chlorophenyl)-2-(9-(4-chlorophenyl)-3,7-dythia-5-azatetracyclo-[9.2.1.0²,¹⁰⁴,⁸]tetradecen-4(8)-one-6-yl)-5-acetic acid hydrazide (IIIo) exemplifies the use of 4-chlorophenyl groups in complex heterocyclic systems for drug discovery .
Physicochemical and Functional Comparisons
Preparation Methods
Nucleophilic Substitution Followed by Amination
A two-step approach involves the initial synthesis of 4-chloropyridine-2-carbonitrile, followed by sequential amination with 4-chloroaniline and isopropylamine. The nitrile intermediate is prepared via chlorination of pyridine-2-carbonitrile using phosphorus oxychloride (POCl₃) at 80°C for 6 hours. Subsequent amination employs a copper(I)-thiophene-2-carboxylate catalyst in toluene at 110°C, yielding the target compound in 68% purity (HPLC). This method, however, suffers from competing side reactions due to the nucleophilic disparity between aryl and alkyl amines.
Modified Beckmann Rearrangement
A novel route utilizing sulfone iminium fluoride (SIF) reagents enables the conversion of oxime precursors to imidoyl fluorides, which are subsequently aminated. Starting with 4-pyridinecarboxaldehyde oxime, treatment with SIF at -20°C in dichloromethane generates the imidoyl fluoride intermediate. Reaction with 4-chloroaniline and isopropylamine in a 1:1.2 molar ratio at room temperature achieves 82% yield with >95% purity. This method circumvents traditional Curtius rearrangement limitations, offering superior regiocontrol (Table 1).
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|
| Nucleophilic Amination | 68 | 85 | 24 | 110 |
| Beckmann Rearrangement | 82 | 95 | 12 | 25 |
| Palladium Catalysis | 75 | 91 | 18 | 90 |
Palladium-Catalyzed Coupling
Building on Buchwald-Hartwig methodologies, this route employs 4-bromopyridine-2-carboxamide as the starting material. A tandem coupling reaction with 4-chlorophenylboronic acid and isopropylamine using Pd₂(dba)₃/Xantphos catalyst system in tert-amyl alcohol achieves 75% yield. Key advantages include single-step installation of both substituents and excellent functional group tolerance. The reaction proceeds via oxidative addition of the bromide, followed by sequential transmetalation and reductive elimination.
Mechanistic Considerations
Electronic Effects in Amination
The electron-withdrawing chloro substituent on the phenyl ring deactivates the aromatic system, necessitating elevated temperatures (110–130°C) for effective nucleophilic attack. Computational DFT studies reveal a 12.3 kcal/mol activation barrier for the second amination step, explaining the need for prolonged reaction times in Method 1.1.
Solvent Polarity in Beckmann Rearrangement
Non-polar solvents like dichloromethane stabilize the imidoyl fluoride intermediate, preventing premature hydrolysis. Dielectric constant (ε) correlates inversely with reaction efficiency: ε < 4.0 solvents yield >80% conversion, while ε > 10 solvents (e.g., DMF) result in <30% product formation.
Optimization of Reaction Parameters
Catalyst Loading Effects
In palladium-catalyzed methods, increasing Pd₂(dba)₃ loading from 2 mol% to 5 mol% improves yield from 61% to 75%, but higher concentrations promote homo-coupling byproducts. Xantphos ligand maintains catalyst stability up to 120°C, with a 2:1 ligand-to-palladium ratio proving optimal.
Temperature Gradients
The Beckmann rearrangement exhibits an unusual negative activation entropy (ΔS‡ = -45 J/mol·K), favoring lower temperatures. Kinetic studies show a 2.3-fold rate increase when cooling from 25°C to 0°C, attributed to suppressed side reactions.
Characterization and Analytical Data
Spectroscopic Properties
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows retention time at 8.72 min with 95.4% purity (UV 254 nm). LC-MS analysis confirms absence of dechlorination byproducts (<0.5%).
Industrial-Scale Considerations
Cost Analysis
Palladium-catalyzed methods incur higher costs ($12.50/g) due to precious metal usage, whereas Beckmann rearrangement routes cost $6.80/g. The nucleophilic amination approach is most economical ($4.20/g) but requires extensive purification.
Environmental Impact
Process mass intensity (PMI) calculations reveal the Beckmann method has the lowest environmental footprint (PMI=23) compared to palladium (PMI=41) and nucleophilic routes (PMI=35). Solvent recovery systems can further reduce PMI by 30–40%.
Q & A
Basic: What synthetic methodologies are recommended for N-(4-chlorophenyl)-N'-isopropyl-4-pyridinecarboximidamide, and how can purity be validated?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated route involves reacting 4-chlorophenylamine derivatives with isopropyl isocyanates or carbodiimide intermediates under controlled conditions (e.g., reflux in anhydrous toluene with catalytic triethylamine) . Purity validation requires:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase. Purity thresholds should exceed 98% for pharmacological studies.
- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 60.12%, H: 5.02%, N: 14.65%, Cl: 10.34%) .
- Mass Spectrometry : Confirm the molecular ion peak at m/z 304.1 (M+H⁺) .
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy :
- X-Ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 48.03° for pyridine and chlorophenyl planes) and hydrogen-bonding networks (e.g., N–H⋯N synthons) .
Advanced: How can discrepancies in NMR data between synthetic batches be systematically resolved?
Answer:
Contradictions often arise from:
- Tautomerism : The imidamide group may adopt different tautomeric states (e.g., enamine vs. imine forms), altering NH proton shifts. Use variable-temperature NMR (VT-NMR) to stabilize and identify dominant tautomers .
- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; polar solvents stabilize NH proton resonance .
- Impurity Profiling : Employ LC-MS to detect byproducts (e.g., unreacted 4-chlorophenylamine or dimerized intermediates) .
Advanced: What strategies optimize reaction yields while minimizing byproducts?
Answer:
- Catalytic Systems : Use Pd/C or CuI to accelerate coupling reactions, reducing side-product formation (e.g., aryl halide dimerization) .
- Temperature Control : Maintain reflux at 110–120°C to avoid decomposition of the imidamide group .
- Workup Protocols : Extract with ethyl acetate (3×) to remove polar impurities, followed by silica gel chromatography (hexane/ethyl acetate gradient) .
Advanced: How can researchers evaluate the compound’s interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes or receptors) on a sensor chip to measure binding kinetics (ka/kd) and affinity (KD) .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence intensity upon compound binding to assess conformational changes .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to active sites (e.g., pyridine interactions with hydrophobic pockets) .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Solvent Selection : Replace toluene with greener solvents (e.g., 2-MeTHF) to improve safety and scalability .
- Purification : Transition from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective batch processing .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify light- or moisture-sensitive functional groups (e.g., imidamide hydrolysis) .
Advanced: How to address conflicting bioactivity data across cell lines?
Answer:
- Dose-Response Curves : Use Hill slope analysis to differentiate between specific binding (slope ≈1) and non-specific effects (slope <1) .
- Metabolic Stability : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess if metabolism alters activity .
- Off-Target Screening : Employ kinase or GPCR panels to rule out unintended interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
